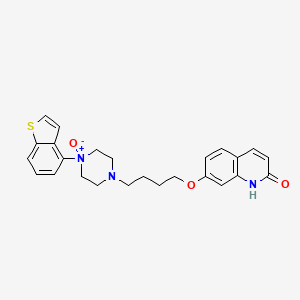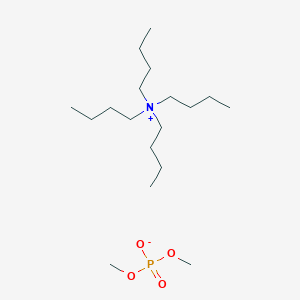
Heptachlorobornane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptachlorobornane is a chlorinated hydrocarbon with the chemical formula C10H11Cl7. It is a component of toxaphene, a complex mixture of chlorinated bornanes and bornenes that was widely used as an insecticide. Despite its ban in many countries, residues of toxaphene, including this compound, persist in the environment due to their stability and resistance to degradation .
Vorbereitungsmethoden
Heptachlorobornane can be synthesized through the chlorination of bornane derivatives. The process involves the reaction of bornane with chlorine gas under controlled conditions to achieve the desired level of chlorination. Industrial production methods for toxaphene, which contains this compound, typically involve the chlorination of camphene, a bicyclic monoterpene, in the presence of a catalyst .
Analyse Chemischer Reaktionen
Heptachlorobornane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Heptachlorobornane has been studied extensively due to its persistence in the environment and potential health effects. Its applications in scientific research include:
Environmental Chemistry: Studying its persistence and degradation in various environmental matrices.
Toxicology: Investigating its effects on human health and wildlife.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples
Wirkmechanismus
The mechanism of action of heptachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to and inhibit enzymes involved in metabolic processes, leading to toxic effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect the nervous system and liver function .
Vergleich Mit ähnlichen Verbindungen
Heptachlorobornane is similar to other chlorinated hydrocarbons such as:
Hexachlorobenzene: Another persistent organic pollutant with similar environmental and health effects.
Polychlorinated Biphenyls (PCBs): A group of chlorinated compounds with similar stability and persistence in the environment.
Chlordane: Another chlorinated pesticide with comparable chemical properties.
What sets this compound apart is its specific structure and the unique pattern of chlorine substitution, which contributes to its persistence and bioaccumulation in the environment .
Eigenschaften
Molekularformel |
C10H11Cl7 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2,2,3,3,4,5,5-heptachloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H11Cl7/c1-5(2)6(3)4-7(11,12)8(5,13)10(16,17)9(6,14)15/h4H2,1-3H3 |
InChI-Schlüssel |
RYBNDUVSVGHRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CC(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


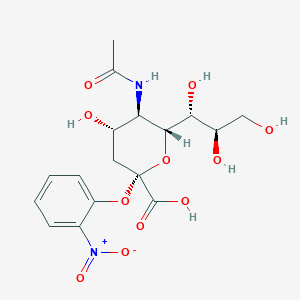

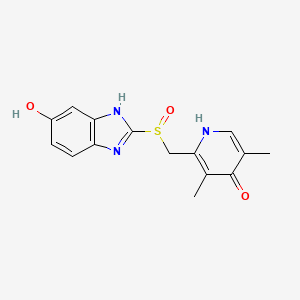

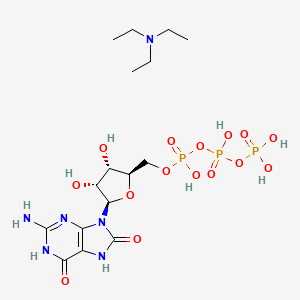

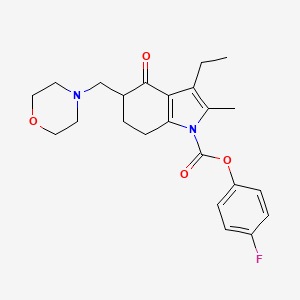
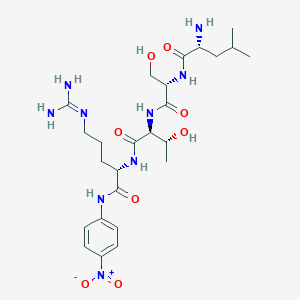
![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)

![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
